![molecular formula C26H30N4O4S B2752645 2-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 950443-92-2](/img/structure/B2752645.png)
2-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C26H30N4O4S and its molecular weight is 494.61. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
HMS3481P17 has been evaluated for its potential as an anticancer agent. The benzo[d][1,3]dioxol-5-ylmethyl group within its structure is similar to that found in other compounds with reported activity against various cancer cell lines. For instance, compounds with this group have been synthesized and tested for their ability to inhibit the growth of prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines . The detailed structure-activity relationship studies of these compounds can provide insights into optimizing HMS3481P17 for anticancer applications.
Cell Cycle Arrest and Apoptosis Induction
Related compounds bearing the benzo[d][1,3]dioxol-5-ylmethyl moiety have shown the ability to induce cell cycle arrest and apoptosis in cancer cells . This suggests that HMS3481P17 could be studied for its effects on cell cycle regulation and its potential to trigger programmed cell death in cancerous cells, which is a crucial aspect of anticancer therapy.
Selective Cytotoxicity
The selective cytotoxicity of compounds structurally related to HMS3481P17 has been observed, where they exhibit good selectivity between cancer cells and normal cells . This property is highly desirable in anticancer drugs to minimize side effects and improve patient outcomes.
Mechanism of Action Exploration
The anticancer mechanism of action for compounds similar to HMS3481P17 involves the modulation of microtubule assembly, which is a common target for anticancer agents . Further research into HMS3481P17 could explore its potential to act on microtubules and contribute to the development of new anticancer therapies.
Chemical Synthesis and Optimization
The synthesis of HMS3481P17-related compounds involves palladium-catalyzed C-N cross-coupling reactions . This information is valuable for the chemical synthesis and optimization of HMS3481P17, allowing for the production of more potent analogs.
Drug Development Template
The structural features of HMS3481P17 make it a promising template for drug development. Its core structure can be modified to enhance its pharmacological properties, such as solubility, stability, and potency .
特性
IUPAC Name |
5-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4S/c31-23(30-12-10-29(11-13-30)15-17-6-7-19-20(14-17)34-16-33-19)9-8-22-27-25(32)24-18-4-2-1-3-5-21(18)35-26(24)28-22/h6-7,14H,1-5,8-13,15-16H2,(H,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKOISZWXBEGEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。